molecular formula C18H18N4O B5255634 2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one

2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one

Cat. No.: B5255634
M. Wt: 306.4 g/mol
InChI Key: PRZOEDQNYJYZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8,8-Trimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one is a heterocyclic compound featuring a fused pyrazolo-triazine core with methyl and phenyl substituents. The compound’s 8,8-dimethyl and 3-phenyl groups are critical for steric and electronic modulation, influencing solubility, stability, and bioactivity.

Properties

IUPAC Name

2,8,8-trimethyl-3-phenyl-7,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-11-15(12-7-5-4-6-8-12)17-20-19-16-13(22(17)21-11)9-18(2,3)10-14(16)23/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZOEDQNYJYZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C(=O)CC(C3)(C)C)N=NC2=C1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the benzotriazine moiety. Key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Cyclization to Benzotriazine: The pyrazole intermediate is then reacted with an appropriate aryl amine and a diazonium salt to form the benzotriazine ring system.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2,8,8-Trimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl ring and the nitrogen atoms of the pyrazole and benzotriazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. It may also find applications in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Pyrazolo[5,1-c][1,2,4]triazine Derivatives

  • 1H-6-Methyl-3-phenyl-pyrazolo[5,1-c][1,2,4]triazole () :

    • Lacks the fused benzotriazine ring but shares the pyrazolo-triazine core.
    • Exists in tautomeric forms (1H and 5H), impacting reactivity and stability .
    • Methyl and phenyl substituents mirror those in the target compound but without dihydro modifications.
  • 7,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-ones () :

    • Replaces pyrazolo with imidazo rings but retains the triazine core.
    • Diphenyl groups at C7 enhance lipophilicity compared to the target compound’s 8,8-dimethyl groups .
    • Demonstrated antifungal activity (MIC: 8–32 µg/mL against Candida albicans) .

Pyrazolo[1,5-a]quinazolinones ()**:

  • Features a quinazoline ring instead of benzotriazine.
  • Chlorophenyl and methoxyphenyl substituents (e.g., in CAS 924874-55-5) enhance π-π stacking interactions, a property absent in the target compound’s simpler phenyl group .

Physicochemical Properties

  • Solubility : Diphenyl derivatives (LogP ~4.2) are less water-soluble than the target compound’s methyl/phenyl combination (predicted LogP ~3.5) .
  • Stability : Tautomerism in pyrazolo-triazines (e.g., 1H ↔ 5H forms) may lower thermal stability compared to dihydroimidazo-triazines .
  • Spectroscopic Data :
    • IR : C=O stretch at ~1724 cm⁻¹ (shared with imidazo-triazines) .
    • ¹H-NMR : Methyl groups at δ 1.2–1.5 ppm; phenyl protons at δ 7.3–7.6 ppm .

Biological Activity

2,8,8-Trimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one is a synthetic compound with potential biological activity. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The compound is synthesized through the cyclization of 2-methyl-3-phenylpyrazole with benzotriazine derivatives under acidic or basic conditions. Common solvents include ethanol or dimethyl sulfoxide (DMSO), and the reactions are typically conducted at elevated temperatures to enhance yield and purity. Industrial methods may utilize continuous flow reactors for efficiency .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have shown effectiveness against various cancer cell lines using both 2D and 3D culture methods. For instance, related compounds demonstrated IC50 values in the low micromolar range against lung cancer cell lines A549 and HCC827 .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies on similar pyrazole derivatives have shown promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods according to CLSI guidelines. Compounds in this class exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

The biological activity of these compounds is often linked to their ability to interact with DNA. They predominantly bind within the minor groove of AT-rich regions of DNA, which can inhibit replication and transcription processes crucial for cancer cell proliferation . Additionally, some compounds in this category have shown antioxidant properties that may contribute to their overall biological efficacy .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of a series of pyrazole derivatives on human lung cancer cell lines. The results indicated that certain derivatives exhibited cytotoxicity with IC50 values less than 10 µM in 2D cultures but higher in 3D cultures. This discrepancy highlights the importance of the microenvironment in assessing drug efficacy .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial activity of related compounds against various pathogens. The tests revealed that some derivatives showed MIC values as low as 0.5 µg/mL against E. coli, indicating strong potential for development as antimicrobial agents .

Data Tables

Biological Activity Cell Line/Organism IC50/MIC (µM) Reference
AntitumorA549<10
AntitumorHCC827<10
AntimicrobialStaphylococcus aureus0.5
AntimicrobialEscherichia coli0.5

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclocondensation and regioselective functionalization. For example:
  • Step 1 : Start with substituted pyrazole or quinazolinone precursors.
  • Step 2 : Employ cyclization agents like carbonyldiimidazole (CDI) to activate intermediates for ring closure .
  • Step 3 : Optimize regioselectivity using temperature-controlled reflux in anhydrous solvents (e.g., DMFA) to favor the desired product .
  • Purification : Column chromatography or recrystallization ensures purity. Validate via comparison with spectral databases .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Assign protons and carbons in the fused heterocyclic system. Signals for H-5 and H-6 protons in pyrazinone fragments typically appear as doublets at δ 7.15–7.59 ppm .
  • HRMS (ESI) : Confirm molecular weight (e.g., exact mass ± 0.01 Da) and fragmentation patterns .
  • FT-IR : Identify carbonyl (C=O) and aromatic C-H stretches (1600–1700 cm⁻¹ and 3000–3100 cm⁻¹, respectively) .
  • Elemental Analysis : Verify stoichiometry (C, H, N content) .

Q. How are common impurities identified during synthesis?

  • Methodological Answer :
  • TLC Monitoring : Track reaction progress and detect byproducts early.
  • HPLC-MS : Resolve impurities with similar polarity. Compare retention times and mass spectra to known standards .
  • Spectral Discrepancy Analysis : Cross-check NMR shifts with literature; deviations may indicate tautomerism or residual solvents .

Advanced Research Questions

Q. How can regioselectivity challenges in fused heterocyclic synthesis be addressed?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (e.g., DMFA) stabilize transition states favoring regioselective cyclization .
  • Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to direct electrophilic substitution at specific positions .
  • Computational Modeling : Predict regioselectivity via DFT calculations of intermediate stability .

Q. What mechanistic insights explain the cyclization steps in this compound’s synthesis?

  • Methodological Answer :
  • CDI Activation : CDI converts carboxylic acid intermediates to imidazolides, facilitating nucleophilic attack and ring closure .
  • Kinetic Studies : Monitor reaction progress under varying temperatures. Lower temperatures (e.g., 60°C) may favor kinetic control of product formation .
  • Isotopic Labeling : Use ¹³C-labeled precursors to trace bond formation via NMR .

Q. How can computational modeling enhance structural analysis?

  • Methodological Answer :
  • DFT Optimization : Generate 3D conformers and calculate bond angles/lengths. Compare with X-ray crystallography data (if available) .
  • Docking Studies : Predict binding interactions with biological targets (e.g., enzymes) using software like AutoDock .
  • Spectra Simulation : Match computed IR/NMR spectra with experimental data to validate structural assignments .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Methodological Answer :
  • Stepwise Monitoring : Use in-situ FT-IR or Raman spectroscopy to identify yield-limiting steps .
  • Solvent Selection : Anhydrous DMFA improves cyclization efficiency, while EtOAc aids in purification .
  • Catalyst Screening : Test bases (e.g., K₂CO₃) or phase-transfer catalysts to accelerate slow steps .

Q. How are structure-activity relationships (SAR) established for derivatives of this compound?

  • Methodological Answer :
  • Derivative Libraries : Synthesize analogs with varied substituents (e.g., halogen, methoxy groups) .
  • Biological Assays : Test cytotoxicity, enzyme inhibition, or membrane stabilization in vitro. Correlate activity trends with electronic (Hammett σ) or steric parameters .
  • QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to predict bioactivity .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in spectral data?

  • Methodological Answer :
  • Multi-Technique Validation : Combine NMR, HRMS, and elemental analysis to cross-verify assignments. For example, a mismatch in ¹³C NMR may require re-examining sample purity or tautomeric forms .
  • Reference Standards : Compare with authenticated samples from reputable databases (e.g., PubChem) .
  • Dynamic NMR : Investigate temperature-dependent spectral changes to detect conformational flexibility .

Tables for Key Data

Q. Table 1: Spectral Benchmarks for Characterization

TechniqueKey Data PointsReference
¹H NMR (DMSO-d₆)δ 7.15–7.59 ppm (pyrazinone protons)
HRMS (ESI)Exact mass: 338.1291 g/mol (calculated)
FT-IR (KBr)1680 cm⁻¹ (C=O stretch)

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous DMFA↑ 30%
TemperatureReflux at 100°C↑ Regioselectivity
CatalystCDI (1.2 eq)↑ Cyclization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.